4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-3-25(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)31(2,27)28/h4-16H,3,17H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBKUKJDWCMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three primary components:
- Benzamide backbone : Derived from 4-sulfamoylbenzoic acid and 2-(methylsulfonyl)aniline.
- N-Benzyl-N-ethylsulfamoyl group : Introduced via sulfonylation of benzyl ethyl amine.
- Methylsulfonyl substituent : Installed through oxidation of a thioether intermediate or direct coupling.
This disconnection aligns with modular synthesis approaches observed in sulfonamide-focused patents.
Synthesis of the Sulfamoyl Component: N-Benzyl-N-Ethylsulfamoyl
Sulfonylation of Benzyl Ethyl Amine
The N-benzyl-N-ethylsulfamoyl group is synthesized by reacting benzyl ethyl amine with 4-chlorosulfonylbenzoyl chloride under basic conditions:
- Reagents : Benzyl ethyl amine (1.0 eq), 4-chlorosulfonylbenzoyl chloride (1.1 eq), NaOH (2.5 eq), H₂O.
- Conditions : Ice bath (≤10°C), slow addition of sulfonyl chloride to prevent hydrolysis.
- Workup : Filtration, washing with cold water, and vacuum drying (70–80°C, 8–10 h).
Yield : 95–98% (reported for analogous sulfamoyl syntheses).
Benzamide Core Formation
Coupling 4-Sulfamoylbenzoic Acid with 2-(Methylsulfonyl)Aniline
The benzamide bond is formed via a Schotten-Baumann reaction:
- Reagents : 4-Sulfamoylbenzoyl chloride (1.05 eq), 2-(methylsulfonyl)aniline (1.0 eq), NaOH (3.0 eq), H₂O.
- Conditions : Aqueous phase at 18°C, 3 h reaction time.
- Advantages : Avoids organic solvents, simplifies post-treatment (product precipitates).
Yield : 98.5–99% (validated in CN103288667A for similar benzamides).
Table 1: Comparison of Bases in Aqueous Benzamide Synthesis
| Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaOH | 18 | 99 | 99.5 |
| KOH | 18 | 98.6 | 99.2 |
Installation of the Methylsulfonyl Group
Integrated Synthesis Protocol
Stepwise Procedure
- Sulfamoyl Synthesis : React benzyl ethyl amine with 4-chlorosulfonylbenzoyl chloride (Section 2.1).
- Benzamide Coupling : Combine 4-sulfamoylbenzoyl chloride with 2-(methylsulfonyl)aniline (Section 3.1).
- Purification : Vacuum filtration, washing with H₂O/EtOH (1:1), and drying.
Table 2: Optimized Reaction Parameters
| Step | Key Parameter | Optimal Value |
|---|---|---|
| Sulfonylation | Temperature | ≤10°C |
| Benzamide coupling | Base | NaOH (3.0 eq) |
| Oxidation | Oxidizing agent | mCPBA (2.2 eq) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide and benzamide groups can be oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidized products may include sulfonic acids and carboxylic acids.
Reduction: Reduced products may include primary and secondary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antidiabetic Properties
Research has indicated that benzenesulfonamide derivatives, similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, exhibit significant antidiabetic activity. In a study involving the synthesis of novel benzenesulfonamide derivatives, several compounds demonstrated hypoglycemic effects comparable to glibenclamide, a well-known antidiabetic drug. The structural modifications of these compounds are believed to enhance their efficacy as potential oral antidiabetic agents .
Anticancer Activity
The compound has shown promise as an anticancer agent. A study on benzenesulfonamide derivatives revealed their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX by these compounds resulted in significant apoptosis induction in breast cancer cell lines (MDA-MB-231), with one derivative exhibiting an IC50 value as low as 10.93 nM . This suggests that modifications to the benzenesulfonamide structure can lead to enhanced selectivity and potency against cancer cells.
Antimicrobial Effects
In addition to its antidiabetic and anticancer properties, this compound may exhibit antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating significant antibacterial and anti-biofilm properties. This suggests a potential role in treating infections caused by resistant bacterial strains .
Synthesis and Mechanistic Studies
The synthesis of this compound involves multi-step organic reactions typically starting from readily available sulfonamide precursors. The mechanism of action for its biological activities is largely attributed to its ability to inhibit specific enzymes (like carbonic anhydrases), which play crucial roles in tumor growth and bacterial survival.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of similar sulfonamide derivatives:
- Antidiabetic Study : In vivo assays demonstrated that certain benzenesulfonamide derivatives significantly reduced blood glucose levels in diabetic rat models, indicating their potential as new antidiabetic agents .
- Anticancer Research : A study reported that specific derivatives induced apoptosis in cancer cell lines through the inhibition of CA IX, suggesting a targeted approach for cancer therapy .
- Antimicrobial Evaluation : Compounds showed promising results against both Gram-positive and Gram-negative bacteria, providing a basis for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Molecular Pathways: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(ethylsulfonyl)phenyl)benzamide
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)aniline
Uniqueness
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide is unique due to its specific combination of sulfonamide and benzamide groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Biological Activity
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.44 g/mol. Its structure comprises a benzamide core with sulfamoyl and methylsulfonyl substituents, which are critical for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- Enzyme Inhibition : The sulfamoyl group is known to interact with carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic anhydrase inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant inhibition of carbonic anhydrase with IC50 values in the micromolar range. This suggests potential applications in treating conditions related to acid-base balance disturbances.
- Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound led to a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.
- Study 3 : A pharmacokinetic study revealed favorable absorption characteristics, indicating that the compound can be effectively delivered in oral formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step reactions involving sulfonamide formation and benzoylation. Key steps include:
- Sulfamoylation : Reacting the benzyl-ethylamine precursor with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Benzoylation : Coupling the intermediate with 2-(methylsulfonyl)aniline using coupling agents like EDC/HOBt in DMF at 50°C .
- Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF > THF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) to improve yields .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Answer : Combine:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond distances ~1.76 Å in sulfonamides) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl groups (δ 3.1 ppm for CH3) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 507.1542) .
Advanced Research Questions
Q. How can computational docking methods predict the binding affinity of this compound to biological targets, and what are the limitations?
- Answer : Use AutoDock 3.0 with a Lamarckian Genetic Algorithm (LGA) for flexible ligand docking:
- Protocol :
Prepare the target protein (e.g., voltage-gated sodium channels) by removing water and adding polar hydrogens.
Define the grid box to encompass the binding pocket (e.g., 60 × 60 × 60 Å).
Run 100 LGA iterations; analyze ΔG binding scores (lower values indicate stronger binding) .
- Limitations : Empirical scoring functions may underestimate entropic effects, leading to discrepancies between in silico and in vitro results .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Answer :
- Control standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition studies) .
- Orthogonal validation : Confirm IC50 values using both fluorescence-based (e.g., FLIPR) and electrophysiology (e.g., patch-clamp) assays .
- Data normalization : Express activity relative to reference compounds (e.g., flecainide for sodium channel blocking) to mitigate inter-lab variability .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask polar sulfonamide groups with ester linkages, which hydrolyze in vivo .
- In vitro assays : Test microsomal stability (human/rat liver microsomes) with NADPH cofactors; aim for t1/2 > 60 minutes .
Comparative and Mechanistic Questions
Q. How does the sulfamoyl group in this compound influence its pharmacokinetic profile compared to analogs with carbamate or urea linkages?
- Answer :
- Lipophilicity : Sulfamoyl groups (LogP ~2.1) enhance membrane permeability vs. carbamates (LogP ~1.5) .
- Metabolic clearance : Sulfonamides resist esterase cleavage better than carbamates, prolonging half-life .
- Data : In rat models, sulfamoyl derivatives show 30% higher oral bioavailability than urea analogs .
Q. What are the key considerations for scaling up synthesis from milligram to gram-scale without compromising purity?
- Answer :
- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., epimerization) during benzoylation .
- Crystallization optimization : Use anti-solvent addition (e.g., water into DMSO) to enhance crystal yield and purity (>99% by HPLC) .
- Process analytics : Implement inline FTIR to monitor reaction progress and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
